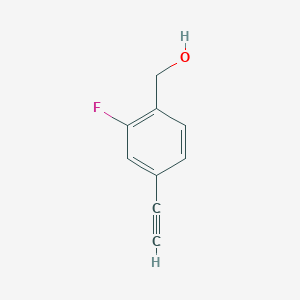
(4-Ethynyl-2-fluoro-phenyl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethynyl-2-fluoro-phenyl)-methanol is an organic compound characterized by the presence of an ethynyl group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-fluoro-phenyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-ethynyl-2-fluorobenzaldehyde.
Reduction Reaction: The aldehyde group in the precursor is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethynyl-2-fluoro-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, such as an aldehyde or ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Ethynyl-2-fluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Ethynyl-2-fluoro-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(4-Ethynyl-2-fluorophenyl)ethynyl]-2-(methylsulfanyl)benzaldehyde
- **2-[(4-Ethynyl-2-fluorophenyl)ethynyl]benzaldehyde
Uniqueness
(4-Ethynyl-2-fluoro-phenyl)-methanol is unique due to the presence of both an ethynyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The fluorine atom also contributes to its unique characteristics, influencing its electronic properties and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H7FO |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(4-ethynyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5,11H,6H2 |
InChI-Schlüssel |
TYRVMPHHAQDZJS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















